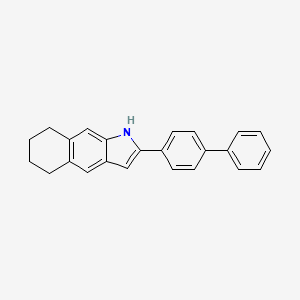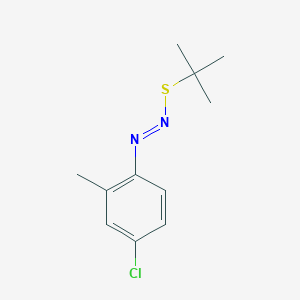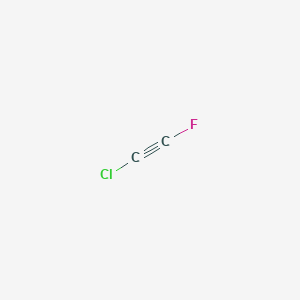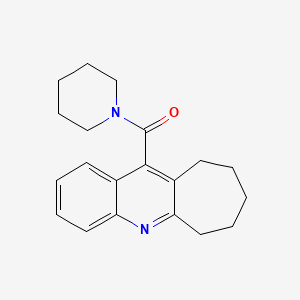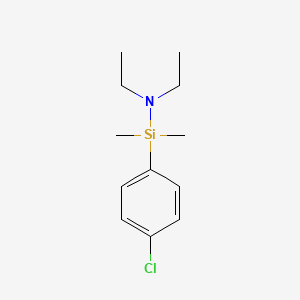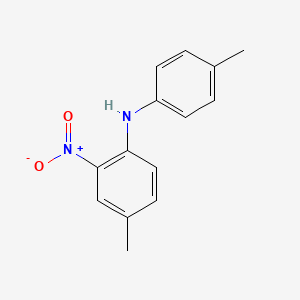
4-Methyl-n-(4-methylphenyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-n-(4-methylphenyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(4-methylphenyl)-2-nitroaniline typically involves the nitration of 4-Methyl-n-(4-methylphenyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-Methyl-n-(4-methylphenyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Reduction: The major product of the reduction reaction is 4-Methyl-n-(4-methylphenyl)-2-phenylenediamine.
Substitution: The major products depend on the substituent introduced during the electrophilic aromatic substitution reaction.
科学研究应用
4-Methyl-n-(4-methylphenyl)-2-nitroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-n-(4-methylphenyl)-2-nitroaniline involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-Methyl-n-(4-methylphenyl)aniline
- 4-Methyl-n-(4-methylphenyl)benzene sulfonamide
- 4-Methyl-n-(4-methylphenyl)benzamide
Uniqueness
4-Methyl-n-(4-methylphenyl)-2-nitroaniline is unique due to the presence of both a nitro group and an aniline group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
属性
CAS 编号 |
31438-18-3 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
4-methyl-N-(4-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-6-12(7-4-10)15-13-8-5-11(2)9-14(13)16(17)18/h3-9,15H,1-2H3 |
InChI 键 |
UVEHOXUNZYGMFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
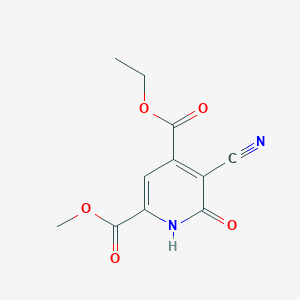
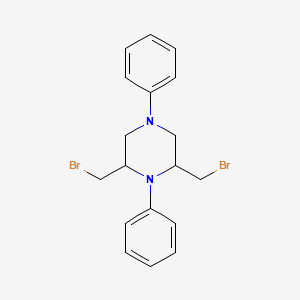
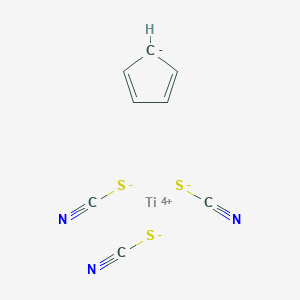
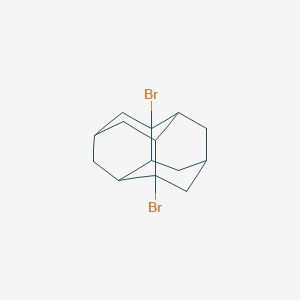
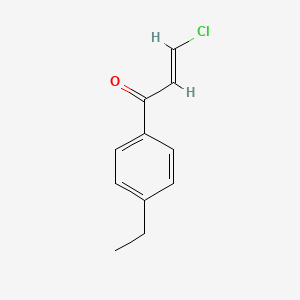
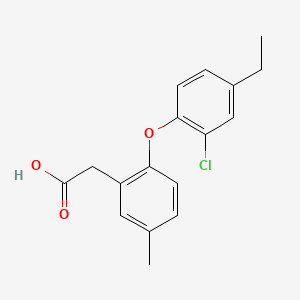
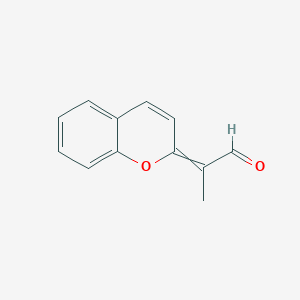
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
